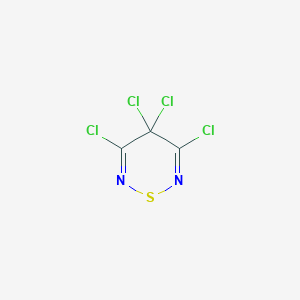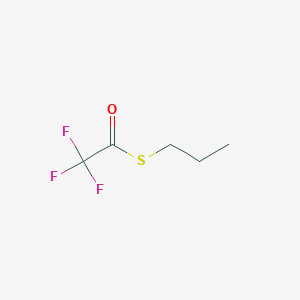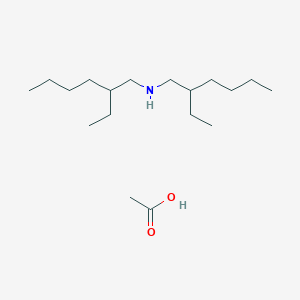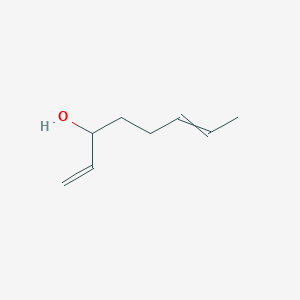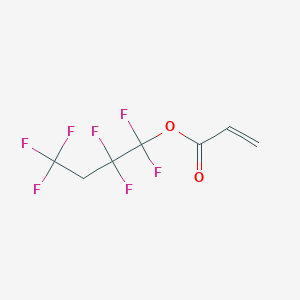
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. It is commonly used in various industrial and scientific applications due to these distinctive features.
Méthodes De Préparation
The synthesis of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate typically involves the esterification of acrylic acid with 1,1,2,2,4,4,4-heptafluorobutanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for large-scale production.
Analyse Des Réactions Chimiques
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as low refractive index and high chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its chemical resistance and low surface energy, making it effective in applications where durability and non-stick properties are essential . The molecular targets and pathways involved in its action are related to its interaction with other molecules during polymerization and its resistance to degradation.
Comparaison Avec Des Composés Similaires
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate can be compared with other fluorinated acrylates such as:
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group, leading to different polymerization properties.
1H,1H-Heptafluorobutyl acrylate: Another fluorinated acrylate with similar applications but slightly different chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and acrylate functionality, which imparts a balance of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
51053-31-7 |
|---|---|
Formule moléculaire |
C7H5F7O2 |
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H5F7O2/c1-2-4(15)16-7(13,14)5(8,9)3-6(10,11)12/h2H,1,3H2 |
Clé InChI |
VWYCVZXPYHGXNI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C(CC(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


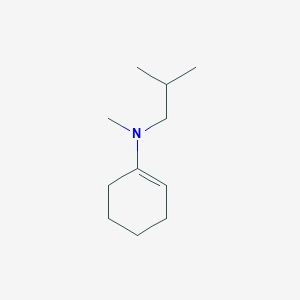
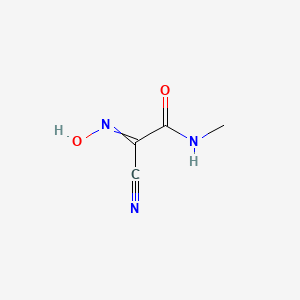
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

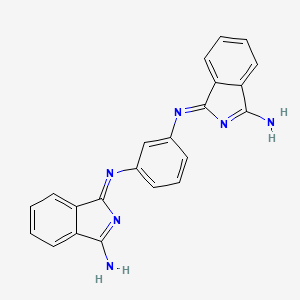
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
